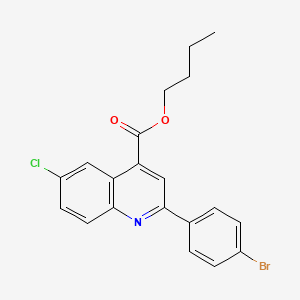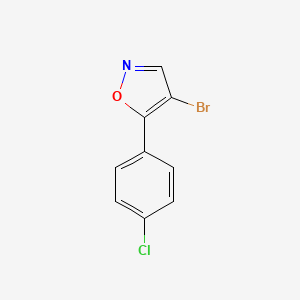![molecular formula C24H19BrClN3O2S2 B12045594 N-(3-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 477313-40-9](/img/structure/B12045594.png)
N-(3-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-溴苯基)-2-{[3-(4-氯苯基)-4-氧代-3,4,5,6,7,8-六氢1苯并噻吩并[2,3-d]嘧啶-2-基]硫代}乙酰胺是一种复杂的有机化合物,在各个科学领域具有潜在应用。该化合物具有独特的结构,包含溴苯基、氯苯基和苯并噻吩并嘧啶基,使其成为化学、生物学和医学研究人员感兴趣的课题。
准备方法
合成路线和反应条件
N-(3-溴苯基)-2-{[3-(4-氯苯基)-4-氧代-3,4,5,6,7,8-六氢1苯并噻吩并[2,3-d]嘧啶-2-基]硫代}乙酰胺的合成通常涉及多个步骤,包括中间体化合物的形成。该过程通常从苯并噻吩并嘧啶核的制备开始,然后通过取代反应引入溴苯基和氯苯基。这些反应中常用的试剂包括溴、氯以及各种催化剂,以促进所需产物的形成。
工业生产方法
该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。连续流动反应器和自动化合成平台等技术可用于简化生产过程。质量控制措施(包括色谱法和光谱法)对于验证最终产品的身份和纯度至关重要。
化学反应分析
反应类型
N-(3-溴苯基)-2-{[3-(4-氯苯基)-4-氧代-3,4,5,6,7,8-六氢1苯并噻吩并[2,3-d]嘧啶-2-基]硫代}乙酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可以将羰基转化为醇。
取代: 化合物中的卤素原子可以被其他官能团取代。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的亲核试剂。反应条件通常包括受控温度、二氯甲烷或乙醇等溶剂以及催化剂以提高反应速率。
主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能生成亚砜或砜,而还原可以生成醇。取代反应可以引入各种官能团,从而导致多种衍生物。
科学研究应用
N-(3-溴苯基)-2-{[3-(4-氯苯基)-4-氧代-3,4,5,6,7,8-六氢1苯并噻吩并[2,3-d]嘧啶-2-基]硫代}乙酰胺具有多种科学研究应用:
化学: 用作合成复杂分子和研究反应机理的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 探索作为开发针对特定疾病的新治疗剂的先导化合物。
工业: 用于开发先进材料和化学工艺。
作用机制
N-(3-溴苯基)-2-{[3-(4-氯苯基)-4-氧代-3,4,5,6,7,8-六氢1苯并噻吩并[2,3-d]嘧啶-2-基]硫代}乙酰胺的作用机制涉及其与生物系统中分子靶标和途径的相互作用。该化合物可能与特定酶或受体结合,调节其活性并导致各种生理效应。需要进行详细研究以阐明所涉及的确切分子靶标和途径。
相似化合物的比较
类似化合物
N-(4-溴苯基)-3-苯基丙烯酰胺: 一种具有更简单结构的类似化合物,用于早期发现研究.
3-溴-N-[(3-溴苯基)甲基]-4-甲氧基苯甲酰胺: 另一种具有不同物理和化学性质的类似化合物.
独特性
N-(3-溴苯基)-2-{[3-(4-氯苯基)-4-氧代-3,4,5,6,7,8-六氢1苯并噻吩并[2,3-d]嘧啶-2-基]硫代}乙酰胺因其复杂的结构而脱颖而出,这为化学修饰和生物学研究提供了独特的机会。其溴苯基、氯苯基和苯并噻吩并嘧啶基的组合为探索新的化学和生物活性提供了多功能平台。
属性
CAS 编号 |
477313-40-9 |
|---|---|
分子式 |
C24H19BrClN3O2S2 |
分子量 |
560.9 g/mol |
IUPAC 名称 |
N-(3-bromophenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19BrClN3O2S2/c25-14-4-3-5-16(12-14)27-20(30)13-32-24-28-22-21(18-6-1-2-7-19(18)33-22)23(31)29(24)17-10-8-15(26)9-11-17/h3-5,8-12H,1-2,6-7,13H2,(H,27,30) |
InChI 键 |
SRPYMVMDOIJOAB-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC(=CC=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B12045527.png)

![3-acetyl-2-[(4-chlorophenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B12045539.png)

![Dimethyl 4-{4-[(4-tert-butylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B12045543.png)



![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2-chlorophenoxy)acetohydrazide](/img/structure/B12045561.png)

![(5Z)-5-{(2E,4E)-5-[(4-methylphenyl)amino]penta-2,4-dien-1-ylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12045566.png)
![2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12045574.png)
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12045580.png)
![[(2R,4R,5R,6S,8R,13S,16S,18R)-11-ethyl-5-hydroxy-6,13,16,18-tetramethoxy-4-(4-methoxybenzoyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B12045583.png)
